molecular formula C9H15N3 B2734892 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine CAS No. 1006495-85-7

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine

Cat. No. B2734892
M. Wt: 165.24
InChI Key: HZDQVPGWUZEHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is a chemical compound with the linear formula C9H15N3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is represented by the InChI code: 1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 . This indicates that the compound consists of a cyclopentyl group and a methyl group attached to a pyrazol ring.


Physical And Chemical Properties Analysis

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is a solid substance . It has a molecular weight of 165.24 . It is stored at a temperature of -20C .

Scientific Research Applications

Synthesis of Pyrazoles and Isoxazoles

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine plays a crucial role in the solid-phase syntheses of highly substituted pyrazoles and isoxazoles. Shen, Shu, and Chapman (2000) demonstrated that condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine, yields pyrazoles or isoxazoles with excellent yields and purities. This method allows control over the ratio of isomeric products and facilitates the generation of trisubstituted variants through post-cleavage reduction processes (Shen, Shu, & Chapman, 2000).

Synthesis of Triazolo and Pyrazolo Derivatives

Ibrahim et al. (2011) explored the facile and efficient synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, highlighting the compound's utility in forming cyanoacetamides through reactions with amines followed by cyclization. This approach underscores its significance in constructing complex heterocyclic frameworks that could be relevant in various chemical and pharmaceutical applications (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Multicyclic Pyrazolo Derivatives

Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This method demonstrates the compound's versatility in creating diverse molecular architectures, potentially offering new pathways for drug development and material science (Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014).

Antimicrobial and Antifungal Applications

Titi et al. (2020) synthesized pyrazole derivatives and investigated their structural characteristics and bioactivities, including antitumor, antifungal, and antibacterial effects. The study not only illustrates the compound's application in synthesizing biologically active molecules but also its potential contribution to discovering new therapeutic agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

properties

IUPAC Name

1-cyclopentyl-5-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDQVPGWUZEHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine

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